molecular formula C4H3N3O4 B134204 1-(4-Nitro-1,2,5-oxadiazol-3-yl)ethanone CAS No. 159014-10-5

1-(4-Nitro-1,2,5-oxadiazol-3-yl)ethanone

Cat. No. B134204
M. Wt: 157.08 g/mol
InChI Key: XRQZPMJZJBRWEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Nitro-1,2,5-oxadiazol-3-yl)ethanone, commonly known as NOD, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a yellow crystalline powder that is highly reactive and has been found to have a variety of applications in the fields of chemistry, biochemistry, and pharmacology.

Mechanism Of Action

The mechanism of action of NOD is not well-understood, but it is believed to involve the formation of covalent bonds with the active sites of enzymes. This results in the inhibition of enzyme activity, leading to a variety of physiological effects.

Biochemical And Physiological Effects

The biochemical and physiological effects of NOD are diverse and depend on the specific enzyme or system being targeted. Inhibition of cholinesterases can lead to a variety of effects, including muscle weakness, respiratory failure, and cognitive impairment. Inhibition of other enzymes, such as those involved in the biosynthesis of DNA, can lead to cell death and apoptosis.

Advantages And Limitations For Lab Experiments

One of the main advantages of using NOD in lab experiments is its potency. It is a highly reactive compound that can inhibit enzymes at very low concentrations, making it a valuable tool in studying enzyme function. However, its reactivity can also be a limitation, as it can react with other compounds in the system being studied, leading to false results.
Another limitation of using NOD is its toxicity. It is a highly toxic compound that can cause serious health effects if not handled properly. Therefore, it is important to use appropriate safety measures when working with NOD.

Future Directions

There are many potential future directions for the use of NOD in scientific research. One area of interest is its potential use as a cancer therapy. Further studies are needed to determine its efficacy and safety in this context.
Another potential future direction is the development of new synthetic methods for NOD. This could lead to improved yields and purity, making it easier to work with in lab experiments.
Finally, further studies are needed to better understand the mechanism of action of NOD. This could lead to the development of new drugs that target specific enzymes or systems, leading to improved therapies for a variety of diseases.

Synthesis Methods

The synthesis of NOD involves the reaction of 4-nitrosemicarbazide with acetic anhydride and sulfuric acid. The resulting product is then treated with sodium hydroxide to yield NOD. This synthetic method has been well-established in the literature and has been used by many researchers to obtain high yields of NOD.

Scientific Research Applications

NOD has been used extensively in scientific research due to its unique properties. It has been found to be a potent inhibitor of various enzymes, including cholinesterases, acetylcholinesterase, and butyrylcholinesterase. This makes it a valuable tool in studying the role of these enzymes in various physiological processes, such as neurotransmission and muscle contraction.
In addition to its enzyme inhibitory properties, NOD has also been found to have antimicrobial and anticancer activity. It has been shown to inhibit the growth of various bacteria and fungi, including Staphylococcus aureus and Candida albicans. Furthermore, it has been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.

properties

CAS RN

159014-10-5

Product Name

1-(4-Nitro-1,2,5-oxadiazol-3-yl)ethanone

Molecular Formula

C4H3N3O4

Molecular Weight

157.08 g/mol

IUPAC Name

1-(4-nitro-1,2,5-oxadiazol-3-yl)ethanone

InChI

InChI=1S/C4H3N3O4/c1-2(8)3-4(7(9)10)6-11-5-3/h1H3

InChI Key

XRQZPMJZJBRWEC-UHFFFAOYSA-N

SMILES

CC(=O)C1=NON=C1[N+](=O)[O-]

Canonical SMILES

CC(=O)C1=NON=C1[N+](=O)[O-]

synonyms

Ethanone, 1-(4-nitro-1,2,5-oxadiazol-3-yl)- (9CI)

Origin of Product

United States

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